molecular formula C18H12ClNO3S B12770292 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione CAS No. 131554-63-7

3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione

Katalognummer: B12770292
CAS-Nummer: 131554-63-7
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: GZFDWBIJGHYTEJ-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidine ring, along with phenacyl and chlorobenzylidene groups, enhances the compound’s pharmacological potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-chlorobenzaldehyde and phenacyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer effects. Molecular docking studies have shown that the compound can bind to specific proteins, enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which enhances its biological activity and makes it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Eigenschaften

CAS-Nummer

131554-63-7

Molekularformel

C18H12ClNO3S

Molekulargewicht

357.8 g/mol

IUPAC-Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H12ClNO3S/c19-14-8-6-12(7-9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10H,11H2/b16-10+

InChI-Schlüssel

GZFDWBIJGHYTEJ-MHWRWJLKSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.